Piperidin-4-yl methanesulfonate hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

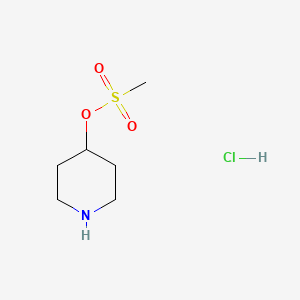

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing sulfonate functional groups. The official International Union of Pure and Applied Chemistry name is designated as "piperidin-4-yl methanesulfonate;hydrochloride," which accurately reflects the structural composition and salt formation. This nomenclature system clearly indicates the piperidine ring as the core heterocyclic structure, with the methanesulfonate group attached at the 4-position, and the presence of hydrochloride as the counterion.

The molecular formula has been consistently reported across multiple chemical databases as C6H14ClNO3S, representing the complete chemical composition including the hydrochloride salt component. This formula accounts for six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight calculations yield a precise value of 215.70 grams per mole according to PubChem computational analysis, while alternative sources report 215.69 grams per mole. These slight variations in reported molecular weight values typically reflect differences in computational methods and rounding conventions employed by different database systems.

The structural representation through Simplified Molecular Input Line Entry System notation provides additional molecular characterization. The Simplified Molecular Input Line Entry System string "CS(=O)(=O)OC1CCNCC1.Cl" effectively captures the complete molecular architecture. This notation clearly delineates the methanesulfonate group (CS(=O)(=O)O-) attached to the piperidine ring system (C1CCNCC1) with the chloride ion represented separately. Alternative Simplified Molecular Input Line Entry System representations include explicit hydrogen notation as "CS(=O)(=O)OC1CCNCC1.[H]Cl," which provides additional clarity regarding the protonated nature of the salt formation.

Structural Isomerism and Stereochemical Considerations

The structural analysis of this compound reveals important stereochemical characteristics inherent to the piperidine ring system. The piperidine ring adopts a chair conformation under standard conditions, which introduces conformational flexibility and potential stereochemical complexity. The attachment of the methanesulfonate group at the 4-position creates a substitution pattern that influences the overall molecular geometry and three-dimensional structure.

The International Chemical Identifier system provides detailed stereochemical information through its standardized notation. The International Chemical Identifier string "InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H" encompasses the complete structural information including hydrogen atom positioning and connectivity patterns. The International Chemical Identifier Key "ZHOUOLDAWUQSJO-UHFFFAOYSA-N" serves as a unique identifier that encodes all structural and stereochemical information in a condensed format.

Conformational analysis reveals that the piperidine ring can exist in multiple chair conformations, with the methanesulfonate substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference significantly impacts the compound's physical properties and potential biological activity. The sulfonyl group (SO2) exhibits tetrahedral geometry around the sulfur center, contributing to the overall three-dimensional architecture of the molecule.

The stereochemical considerations extend to the potential for geometric isomerism, although the specific substitution pattern in this compound does not introduce chiral centers. The absence of chiral centers simplifies the stereochemical analysis while maintaining important conformational flexibility that influences molecular recognition and interaction patterns. The nitrogen atom in the piperidine ring can undergo protonation, as evidenced by the hydrochloride salt formation, which affects the overall molecular charge distribution and hydrogen bonding patterns.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

Eigenschaften

IUPAC Name |

piperidin-4-yl methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOUOLDAWUQSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-yl methanesulfonate hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidin-4-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include substituted piperidines with various functional groups depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include piperidinones and reduced piperidines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : Piperidin-4-yl methanesulfonate hydrochloride serves as a crucial intermediate in synthesizing complex organic molecules. Its methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions.

Biology

- Enzyme Inhibitors and Receptor Ligands : The compound is employed in research focused on enzyme inhibitors and receptor interactions, contributing to drug discovery efforts.

Medicine

- Drug Development : It is investigated for its potential in developing pharmaceuticals, particularly those containing piperidine moieties. Research includes its role as a prodrug, enhancing the bioavailability of active substances .

Biological Properties

This compound exhibits several promising biological properties:

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains. |

| Antiproliferative Activity | Demonstrated potential against cancer cells. |

| Anti-inflammatory Activity | Exhibits properties that may reduce inflammation. |

Industrial Applications

The compound finds utility in several industrial sectors:

- Agrochemicals : Used in the formulation of pesticides and herbicides.

- Cosmetics : Incorporated into formulations for skin care products due to its chemical properties.

- Materials Science : Explored for use in developing new materials with specific structural characteristics .

Drug Discovery

A study explored the use of this compound as a precursor for synthesizing P-glycoprotein inhibitors, which enhance drug absorption across biological membranes. This research holds implications for improving therapeutic efficacy in cancer treatments .

Organic Synthesis

Research demonstrated the synthesis of oligopiperidines using this compound as an intermediate, showcasing its role in creating water-soluble materials with potential applications in nanotechnology and biochemistry .

Safety and Toxicity

While this compound is generally considered non-toxic under normal conditions, it can cause skin and eye irritation upon contact. Proper safety protocols should be observed during handling to mitigate any risks associated with inhalation or contact.

Wirkmechanismus

The mechanism of action of piperidin-4-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Piperidin-4-yl methanesulfonate hydrochloride shares structural similarities with several piperidine-based sulfonamide/sulfonate derivatives. Key comparisons include:

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |

|---|---|---|---|

| This compound | Piperidine + methanesulfonate + HCl salt | Enhanced solubility; enzyme inhibition | |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride | Piperidine + methanesulfonamide + HCl salt | High similarity index (0.96); antimicrobial | |

| 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | Piperidine + fluorophenyl sulfonamide + HCl salt | Fluorine substitution improves lipophilicity | |

| Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride | Piperidine + sulfamoyl group + HCl salt | Antimicrobial potential; sulfamoyl linkage | |

| 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | Piperidine + methylsulfonyl + amine + HCl salt | Dual functionality for receptor binding |

Key Observations :

- Methanesulfonate vs. Methanesulfonamide : The methanesulfonate ester in the parent compound offers distinct reactivity compared to sulfonamide derivatives, favoring electrophilic interactions over hydrogen bonding .

- Substituent Effects : Fluorine or phenyl substitutions (e.g., 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide) enhance lipophilicity and target selectivity, crucial for blood-brain barrier penetration in neuropharmacology .

- Salt Forms : Hydrochloride salts universally improve aqueous solubility, a critical factor in drug formulation .

Key Observations :

- Enzyme Inhibition : The methanesulfonate group in the parent compound mimics phosphate groups, making it effective in kinase inhibition .

- Receptor Selectivity : Compounds like 5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride show higher selectivity for serotonin receptors due to pyridine substitution .

- Anticancer Potential: Fluorinated derivatives (e.g., fluoropyrimidine analogs) exhibit enhanced cytotoxicity by disrupting nucleic acid synthesis .

Biologische Aktivität

Piperidin-4-yl methanesulfonate hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Overview of this compound

- Chemical Formula : C₆H₁₃ClN₁O₃S

- Molecular Weight : 201.69 g/mol

- CAS Number : 1443980-05-9

This compound is a derivative of piperidine, a six-membered heterocyclic amine known for its significant role in various pharmaceutical applications. Piperidine derivatives are commonly used as intermediates in the synthesis of drugs and agrochemicals due to their biological activities.

This compound exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : The compound acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways critical for cellular function.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, particularly in the central nervous system, affecting signaling pathways related to mood and cognition.

- Induction of Apoptosis : Research indicates that piperidine derivatives can promote apoptosis in tumor cells by upregulating proteins such as HIF-1α and cleaved caspase-3, which are involved in programmed cell death .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperidine have been reported to inhibit tumor growth by triggering apoptotic pathways .

Antimicrobial Properties

Piperidine derivatives exhibit antimicrobial activity against several bacterial strains. For example, compounds with piperidine moieties have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are essential in various physiological processes and disease states .

Study 1: Anticancer Properties

A study evaluated the effects of piperidine derivatives on cancer cell lines, revealing that specific modifications to the piperidine structure enhanced their ability to induce apoptosis. The study reported a significant increase in cleaved caspase-3 levels following treatment with these compounds, indicating their potential as anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of synthesized piperidine derivatives. The results showed that certain compounds exhibited strong inhibitory effects against multiple bacterial strains, suggesting their potential use in developing new antibiotics .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer (Apoptosis) | Induces apoptosis | |

| Antimicrobial | Moderate to strong | |

| Enzyme Inhibition (AChE) | Strong inhibition |

Future Directions

The ongoing research into this compound highlights its potential in drug design and development. Future studies may focus on:

- Structural Modifications : Investigating how changes to the molecular structure can enhance biological activity and specificity.

- Clinical Applications : Exploring the therapeutic potential of this compound in treating various diseases, particularly cancer and infectious diseases.

- Mechanistic Studies : Further elucidating the biochemical pathways affected by this compound to better understand its mode of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Piperidin-4-yl methanesulfonate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: this compound can be synthesized via nucleophilic substitution, where piperidine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 piperidine to methanesulfonyl chloride), and inert atmosphere (N₂/Ar) to prevent hydrolysis . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and a polar eluent (e.g., 10% methanol in dichloromethane) to isolate high-purity product .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Chromatography: Use reversed-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer pH 4.6 at 65:35) to assess purity >98% .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ 3.2 ppm for piperidinyl protons, δ 3.8 ppm for methanesulfonate methyl group) and FT-IR (S=O stretch at ~1350 cm⁻¹) .

- Melting Point: Compare observed mp (e.g., 180–185°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?

- Methodological Answer: Contradictory reactivity data (e.g., hydrolysis rates at pH <2 vs. pH >10) can be addressed by:

- Systematic pH Studies: Conduct kinetic experiments across a pH range (1–12) using buffered solutions (e.g., acetate buffer for acidic, phosphate for neutral, carbonate for basic conditions) .

- Analytical Validation: Monitor degradation products via LC-MS to identify pH-dependent pathways (e.g., sulfonate ester cleavage or piperidinyl ring oxidation) .

- Control Experiments: Compare reactivity with structurally similar compounds (e.g., piperidinyl tosylates) to isolate electronic vs. steric effects .

Q. What strategies improve the long-term stability of this compound during storage?

- Methodological Answer: Stability optimization includes:

- Desiccation: Store under vacuum or with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Light Protection: Use amber vials to block UV-induced radical reactions .

- Thermal Stability Testing: Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to determine degradation thresholds .

Q. How can conflicting data on the compound’s biological activity (e.g., receptor binding) be reconciled?

- Methodological Answer: Address inconsistencies by:

- Assay Standardization: Use validated cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., meperidine hydrochloride for opioid receptor assays) .

- Structural Analog Comparison: Test derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify pharmacophore requirements .

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to assess variability due to experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.